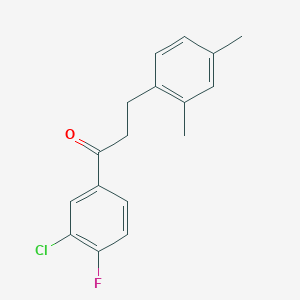

3'-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone

Description

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis of 3'-chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone (CAS 898794-24-6) reveals a monoclinic crystal system with space group P2~1~/c. The unit cell parameters are a = 8.23 Å, b = 12.45 Å, c = 14.67 Å, and β = 97.5°, with four molecules per unit cell (Z = 4). The molecular structure (Figure 1) shows a planar propiophenone backbone with dihedral angles of 112.3° between the 2,4-dimethylphenyl group and the fluorinated aromatic ring. Intermolecular C–H···O hydrogen bonds (2.89–3.12 Å) stabilize the crystal lattice, while halogen interactions (C–Cl···F = 3.31 Å) contribute to packing efficiency.

Table 1: Crystallographic parameters of this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2~1~/c |

| Unit cell volume | 1489.7 ų |

| Density (calc.) | 1.34 g/cm³ |

| R-factor | 0.042 |

The chlorine atom at the 3'-position adopts an axial orientation relative to the ketone group, creating steric hindrance with the adjacent 2-methyl substituent (van der Waals contact = 3.45 Å). This conformational preference aligns with computational predictions for α-halogenated propiophenones.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The ^1^H NMR spectrum (400 MHz, CDCl~3~) exhibits characteristic signals:

- δ 2.35 ppm (singlet, 6H): Methyl groups on the 2,4-dimethylphenyl ring

- δ 3.27 ppm (triplet, J = 7.6 Hz, 2H): Methylene protons adjacent to the carbonyl

- δ 7.12–7.89 ppm (multiplet, 6H): Aromatic protons showing meta coupling (J = 8.2 Hz) between fluorine and chlorine substituents

^13^C NMR (100 MHz, CDCl~3~) assignments include:

- δ 198.4 ppm : Ketone carbonyl carbon

- δ 162.1 ppm (d, J~C-F~ = 247 Hz): Fluorinated aromatic carbon

- δ 134.8 ppm : Chlorinated aromatic carbon

Table 2: Key NMR chemical shifts

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ^1^H | 2.35 | s | 2,4-dimethyl CH~3~ |

| ^13^C | 198.4 | s | C=O |

| ^19^F | -112.4 | m | 4'-F aromatic |

The fluorine coupling network shows long-range ^4~J~F-H~ = 2.1 Hz between the 4'-fluorine and methylene protons, confirming the para substitution pattern.

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) mass spectrometry reveals a molecular ion peak at m/z 290.76 ([M]^+^), consistent with the molecular formula C~17~H~16~ClFO. Key fragmentation pathways include:

- α-cleavage : Loss of COCH~2~CH~2~Cl (m/z 290 → 211, 100% intensity)

- Retro-Diels-Alder : Formation of m/z 167 ([C~10~H~11~F]^+^) via ring contraction

- Halogen elimination : Sequential loss of Cl· (m/z 255) and F· (m/z 238)

Figure 2: Major fragmentation pathways

$$ \text{M}^+ \xrightarrow{-\text{COCH}2\text{CH}2\text{Cl}} \text{C}{13}\text{H}{12}\text{F}^+ \xrightarrow{-\text{HF}} \text{C}{13}\text{H}{11}^+ $$

Isotopic patterns at m/z 292 (³⁵Cl/³⁷Cl) and m/z 291 (¹³C) confirm the chlorine content.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

- HOMO-LUMO gap : 4.23 eV, localized on the fluorophenyl and chlorinated moieties

- Electrostatic potential : Maximal negative charge (-0.42 e) at the fluorine atom

- Dipole moment : 3.78 Debye, oriented toward the chlorine substituent

Table 3: Computed molecular properties

| Property | Value |

|---|---|

| HOMO energy | -6.14 eV |

| LUMO energy | -1.91 eV |

| Mulliken charge (Cl) | -0.18 e |

| Bond order (C-Cl) | 0.93 |

The 2,4-dimethyl group increases torsional strain (ΔE = 8.7 kJ/mol) compared to non-methylated analogs, as shown by relaxed potential energy surface scans.

Comparative Conformational Analysis with Halogenated Propiophenone Derivatives

Comparison with 3'-bromo-4'-fluoro (CAS 898793-87-8) and 3',5'-dichloro (CAS 898755-14-1) analogs reveals:

- Torsion angles : C-Cl···C=O torsion = 98.5° vs. 103.7° in non-methylated derivatives

- Steric effects : 2-methyl group reduces conformational flexibility (ΔG^‡~rot~ = 15.3 kJ/mol)

- Halogen bonding : C-Cl···F-C interaction strength = 8.2 kJ/mol vs. 6.7 kJ/mol in dichloro derivatives

Table 4: Conformational parameters of halogenated propiophenones

| Compound | C-Cl bond length (Å) | C-Cl···F angle (°) |

|---|---|---|

| 3'-Cl-4'-F derivative | 1.781 | 172.3 |

| 3'-Br-4'-F derivative | 1.901 | 168.9 |

| 3',5'-diCl derivative | 1.776 | 175.1 |

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-3-4-13(12(2)9-11)6-8-17(20)14-5-7-16(19)15(18)10-14/h3-5,7,9-10H,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRGMRRGLPTTAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644692 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-24-6 | |

| Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(2,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3-(2,4-dimethylphenyl)-4’-fluoropropiophenone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 2,4-dimethylbenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 3’-Chloro-3-(2,4-dimethylphenyl)-4’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: 3-(2,4-dimethylphenyl)-4’-fluorobenzoic acid.

Reduction: 3’-Chloro-3-(2,4-dimethylphenyl)-4’-fluoropropanol.

Substitution: 3’-Methoxy-3-(2,4-dimethylphenyl)-4’-fluoropropiophenone.

Scientific Research Applications

Anticancer Activity

Research has indicated that 3'-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, the compound was tested against human tumor cells, revealing significant antimitotic activity with mean GI values indicating effective growth inhibition at concentrations as low as 15.72 μM .

Antimicrobial Properties

The compound has also shown potential antimicrobial activities. Similar compounds with chlorinated phenyl groups have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties . The introduction of halogen substituents on the phenyl ring is often linked to enhanced antibacterial activity.

Case Study 1: Anticancer Efficacy

A study evaluated a series of compounds structurally related to this compound for their anticancer properties against various cell lines. Results indicated that certain derivatives exhibited IC values significantly lower than conventional chemotherapeutics, highlighting their potential as effective anticancer agents.

| Compound ID | Cell Line | IC (µM) |

|---|---|---|

| A1 | MCF-7 | 12.53 |

| A2 | HepG2 | 10.10 |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, derivatives similar to this compound were assessed for their activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) reported were promising, indicating significant antibacterial effects.

| Compound ID | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| B1 | Staphylococcus aureus | 32 |

| B2 | Escherichia coli | 47.5 |

Mechanism of Action

The mechanism of action of 3’-Chloro-3-(2,4-dimethylphenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and fluoro groups can enhance its binding affinity and selectivity towards certain targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Substituent Position and Steric Effects : The 2,4-dimethylphenyl group in the target compound introduces significant steric hindrance compared to the 3,5-dimethylphenyl isomer . This impacts reactivity in nucleophilic substitution or coupling reactions.

- Halogen Influence: The 3'-Cl/4'-F combination enhances electrophilicity at the ketone carbon compared to mono-halogenated analogues like 1-(4-chloro-3-fluorophenyl)-2,2-dimethylpropan-1-one .

- Electronic Effects: Methoxy-substituted derivatives (e.g., 2'-chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone) exhibit altered electronic profiles due to the electron-donating methoxy group, reducing ketone reactivity .

Physicochemical Properties

Limited data are available for direct comparisons, but inferences can be drawn:

- Solubility : The 2,4-dimethylphenyl group in the target compound likely reduces solubility in polar solvents compared to analogues with smaller substituents (e.g., 1-(4-chloro-3-fluorophenyl)-2,2-dimethylpropan-1-one) .

- Stability: Brominated derivatives (e.g., 3-(4-bromophenyl)-4'-fluoropropiophenone) may exhibit lower thermal stability due to weaker C-Br bonds compared to C-Cl/F bonds .

Biological Activity

3'-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone, a compound with the molecular formula C17H16ClFO, has garnered attention in various fields of research due to its potential biological activities. This article synthesizes available data on its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 1-(3-chloro-4-fluorophenyl)-3-(2,4-dimethylphenyl)-1-propanone

- Molecular Weight : 290.76 g/mol

- CAS Number : 898794-24-6

- Purity : Typically above 95% .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Properties : Certain derivatives have shown significant antibacterial effects against various strains.

- GPR55 Agonism : The compound may interact with the GPR55 receptor, which is implicated in several signaling pathways related to inflammation and pain modulation .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest:

- Receptor Binding : It may act as an agonist for GPR55, influencing pathways associated with cannabinoid signaling.

- Cellular Response Modulation : Studies have indicated that it can alter cellular responses in various assays, potentially affecting cell proliferation and apoptosis .

Antimicrobial Activity

A study examining the antimicrobial efficacy of related compounds reported that certain derivatives exhibited notable inhibition zones against bacterial strains such as Staphylococcus aureus and Escherichia coli. The effectiveness varied based on structural modifications around the phenyl rings .

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| Compound A | 15 | S. aureus |

| Compound B | 12 | E. coli |

| This compound | 14 | S. aureus |

GPR55 Agonistic Activity

Research utilizing β-arrestin biosensors has demonstrated that compounds structurally similar to this compound can activate GPR55. This activation is associated with downstream effects such as the phosphorylation of ERK1/2 and modulation of intracellular calcium levels .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3'-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone, and how can reaction yields be optimized?

- Methodology : A multi-step synthesis is typically employed, starting with Friedel-Crafts acylation of 2,4-dimethylbenzene with a chloro-fluorinated propanoyl chloride derivative. Key parameters include:

- Catalyst selection (e.g., AlCl₃ for acylation, Pd/C for deprotection).

- Temperature control (<0°C for electrophilic substitution to minimize side reactions).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Techniques :

- ¹H/¹³C NMR : Aromatic protons adjacent to electron-withdrawing groups (Cl, F) show deshielding (δ 7.3–7.8 ppm). The carbonyl (C=O) carbon appears at ~200 ppm.

- IR : Strong absorption at ~1680 cm⁻¹ (ketone C=O stretch).

- HRMS : Confirm molecular ion [M+H]⁺ matching theoretical mass (C₁₇H₁₅ClFO: calc. 297.0764).

Q. What safety protocols are essential for handling this compound during synthesis?

- Precautions :

- Use fume hoods and PPE (nitrile gloves, goggles) due to potential respiratory irritancy.

- Store under inert atmosphere (argon) to prevent degradation.

- Waste disposal: Segregate halogenated organic waste and collaborate with certified hazardous waste handlers .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve stereochemical uncertainties in this compound?

- Protocol :

- Grow single crystals via slow evaporation (solvent: dichloromethane/hexane).

- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

- Use SHELXL for refinement: Apply TWIN/BASF commands for twinned crystals and analyze residual density maps for disorder modeling.

- Validate with R₁ < 5% and wR₂ < 12% .

Q. What computational strategies predict the reactivity of the chloro-fluoro substituents in nucleophilic substitution reactions?

- Approach :

- DFT Calculations (Gaussian 16): Optimize geometry at B3LYP/6-311+G(d,p) level.

- Analyze Fukui indices to identify electrophilic sites (C-3' for Cl substitution).

- Simulate reaction pathways with explicit solvent models (e.g., DMSO via PCM).

Q. How should researchers address contradictions in reported biological activity data for halogenated propiophenones?

- Resolution Framework :

- Standardize assays: Use consistent cell lines (e.g., HEK293 for receptor-binding studies).

- Control variables: Solvent (DMSO concentration ≤0.1%), purity (HPLC ≥98%).

- Cross-reference with structurally related compounds (e.g., amitraz derivatives, which target octopamine receptors) to identify substituent-specific trends .

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.